molecular formula C14H22O B100623 o-(1-Ethylhexyl)phenol CAS No. 17404-44-3

o-(1-Ethylhexyl)phenol

Cat. No. B100623
CAS RN: 17404-44-3
M. Wt: 206.32 g/mol
InChI Key: WBQRXJLVMAWCMN-UHFFFAOYSA-N
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Description

“o-(1-Ethylhexyl)phenol” is a type of phenol. Phenols are organic compounds that contain a benzene ring bonded to a hydroxyl group . They are also known as carbolic acids .


Synthesis Analysis

Phenolic compounds can be synthesized using various methods. For instance, they can be obtained using Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source . Other laboratory methods for the synthesis of phenols include an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

Phenolic compounds can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group . The H atom of the O-H bond in phenol can form a H-bond with the O atom in another phenol molecule, constituting intramolecular H-boning .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .

Scientific Research Applications

O-H Bond Dissociation Energies and Acidity

Research on substituted phenols, including o-(1-Ethylhexyl)phenol, focuses on their bond dissociation energies and acidity. Such studies are crucial for understanding their behavior in organic chemistry and their roles as synthetic materials and antioxidants in various biological and industrial applications. The O-H bond dissociation energies and proton affinities of phenols are significant for their acid-base equilibria, which are often used as reference values in establishing linear free energy relationships (Chandra & Uchimaru, 2002).

Interaction with Biological Receptors

Studies have investigated the effects of phenols, including o-(1-Ethylhexyl)phenol, on biological receptors like the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These effects are significant in understanding the potential impacts of phenols on human health, especially when used in products like food packaging, medical devices, and children's toys (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

Antioxidant Activities and Mechanisms

The antioxidant activities of phenolic compounds are explored to understand their potential health benefits. Research has shown that certain groups within phenolic compounds can enhance their antioxidant properties, which is crucial for their potential therapeutic applications in managing oxidative stress-related conditions (Chen et al., 2020).

Extraction and Purification Processes

Research also involves the use of o-(1-Ethylhexyl)phenol in extraction processes. For instance, di(2-ethylhexyl)phosphoric acid has been used for the extraction of o-aminophenol, indicating the role of o-(1-Ethylhexyl)phenol derivatives in industrial applications (Peng, 2007).

Environmental and Health Implications

The environmental and health implications of phenols, including o-(1-Ethylhexyl)phenol, are a critical area of research. Studies on the urinary concentrations of phenols and their metabolites have provided insights into their potential effects on human health, such as their impact on female fertility (Martinez et al., 2019).

Safety And Hazards

Phenol is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Research in the field of phenolic compounds is ongoing. Future directions include the development of more effective IL-based processes for treating wastewaters contaminated with phenolic pollutants , and improving the selectivity of the photocatalytic benzene oxidation reaction .

properties

IUPAC Name

2-octan-3-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-3-5-6-9-12(4-2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQRXJLVMAWCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938461
Record name 2-(Octan-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octan-3-yl)phenol

CAS RN

17404-44-3
Record name 2-(1-Ethylhexyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17404-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(1-Ethylhexyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017404443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octan-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(1-ethylhexyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Maag, F Christensen, J Kjølholt, CN Jeppesen… - Danish EPA, 2012 - mst.dk
The Danish Environmental Protection Agency’s List of Undesirable Substances (LOUS) is intended as a guide for enterprises. It indicates substances of concern whose use should be …
Number of citations: 2 www2.mst.dk

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